molecular formula C20H24BNO3 B1393131 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester CAS No. 871366-38-0

4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester

Cat. No.: B1393131
CAS No.: 871366-38-0
M. Wt: 337.2 g/mol
InChI Key: FEZZNCDZVGVBHZ-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester is a boronic acid ester derivative incorporating an imine functional group. This structure classifies it as an organoboron compound of interest in several advanced research areas. Boronic acid pinacol esters are fundamentally important in synthetic organic chemistry, where they are primarily utilized as key building blocks in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, enabling the construction of complex biaryl structures found in many pharmaceuticals and organic materials. The presence of the imine group (C=N) within the molecule adds a layer of functionality, making it a potential candidate for research into dynamic covalent chemistry and the development of molecular sensors. Furthermore, structurally related phenylboronic acid pinacol esters have been demonstrated to possess valuable properties in materials science, such as serving as responsive components in smart drug delivery systems . Specifically, these esters can be engineered into nanocarriers that remain stable under normal physiological conditions but undergo cleavage and release their therapeutic cargo in environments with elevated levels of reactive oxygen species (ROS), which are characteristic of inflammatory disease sites . This ROS-responsive mechanism is being explored for targeted treatments in biomedical research. As such, this multifunctional compound provides researchers with a versatile template for exploration in drug discovery, materials development, and the study of novel responsive chemical systems.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-15(7-9-16)14-22-17-10-12-18(23-5)13-11-17/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZZNCDZVGVBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674703
Record name (E)-N-(4-Methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871366-38-0
Record name (E)-N-(4-Methoxyphenyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methoxyphenyl)iminomethyl phenyl boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenylboronic acid pinacol ester. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transfer of the aryl group to the palladium center, making the reaction efficient and selective .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester, we compare it with structurally analogous boronic acid pinacol esters, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Boronic Acid Pinacol Esters

Compound Name Substituent(s) Key Reactivity/Applications References
This compound 4-Methoxyphenyliminomethyl ROS/pH dual-responsive materials; potential for drug delivery and dynamic covalent chemistry [Inferred]
4-(Hydroxymethyl)phenylboronic acid pinacol ester Hydroxymethyl Glucose sensing, ROS-scavenging hydrogels, polymer functionalization
4-(Aminomethyl)phenylboronic acid pinacol ester hydrochloride Aminomethyl Peptide coupling, synthesis of tetrachlorophthalimide derivatives
4-(4-Methylpiperazinomethyl)phenylboronic acid pinacol ester 4-Methylpiperazinomethyl Anticancer drug synthesis (e.g., Mer/Flt3 inhibitors)
4-Hydroxy-3-methoxyphenylboronic acid pinacol ester 3-Methoxy-4-hydroxy Antioxidant applications, phenolic diol binding

Key Insights

Electronic and Steric Effects: The methoxyphenylimino group in the target compound provides electron-rich aromaticity, enhancing its affinity for oxidizing agents (e.g., H₂O₂) and diols compared to simpler analogs like 4-(hydroxymethyl)phenylboronic acid pinacol ester . Aminomethyl derivatives (e.g., ) exhibit superior nucleophilicity for peptide coupling but require protection due to amine reactivity, unlike the stable imine linkage in the target compound .

Synthetic Utility: The target compound’s imine group enables dynamic covalent bonding, useful in stimuli-responsive polymers. In contrast, 4-(hydroxymethyl)phenylboronic acid pinacol ester is widely used in free-radical polymerization for hydrogels . 4-Methylpiperazinomethyl analogs () are critical in Suzuki-Miyaura cross-coupling for pharmaceutical intermediates, leveraging the pinacol ester’s stability under Pd catalysis .

Biomedical Applications: ROS Sensitivity: The target compound’s methoxy-imino structure may outperform 4-(hydroxymethyl)phenylboronic acid pinacol ester in ROS-triggered drug release due to faster oxidation kinetics . Diol Binding: Compared to 4-hydroxy-3-methoxyphenylboronic acid pinacol ester (), the imino group introduces pH-dependent binding, expanding utility in glucose-responsive systems .

Stability and Solubility: All pinacol esters enhance boronic acid stability, but hydrophilic substituents (e.g., hydroxymethyl) improve aqueous solubility, whereas methoxyphenylimino groups favor organic phases .

Biological Activity

4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been recognized for their diverse applications, including anticancer, antibacterial, and antiviral properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}BNO3_3
  • Molecular Weight : 349.23 g/mol
  • CAS Number : 46739070

This structure features a boronic acid moiety, which is crucial for its biological interactions, particularly in the context of enzyme inhibition and molecular recognition.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the compound can form reversible covalent bonds with diols, which is a significant feature for targeting enzymes such as proteases and glycosidases. This interaction can lead to inhibition of these enzymes, affecting cellular processes and signaling pathways.

Anticancer Activity

Research has indicated that boronic acid derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation and induce apoptosis.

  • Case Study : In vitro studies demonstrated that the compound reduced the viability of various cancer cell lines in a dose-dependent manner. For instance, treatment with concentrations ranging from 10 µM to 50 µM resulted in a significant decrease in cell viability (p < 0.01) compared to control groups .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. The ability of this compound to inhibit bacterial growth has been evaluated against several strains.

  • Findings : A study reported that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 128 µg/mL depending on the bacterial strain tested .

Antiviral Activity

Emerging research suggests that boronic acid derivatives may possess antiviral activity as well. The mechanism often involves interference with viral entry or replication processes.

  • Experimental Results : In vitro assays showed that compounds with similar structures could inhibit viral replication by disrupting the viral life cycle at various stages .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with other boronic acid derivatives was conducted:

Compound NameAnticancer ActivityAntibacterial ActivityAntiviral Activity
This compoundModerateModerateEmerging
BortezomibHighLowNone
VaborbactamLowHighNone

This table illustrates that while some compounds exhibit strong anticancer activity (like bortezomib), others may show moderate effects across multiple activities.

Q & A

Q. How can computational modeling (DFT) predict reactivity trends for derivatives of this compound?

  • Workflow : Optimize geometries at B3LYP/6-31G(d) level; calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental Hammett σ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester
Reactant of Route 2
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4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester

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